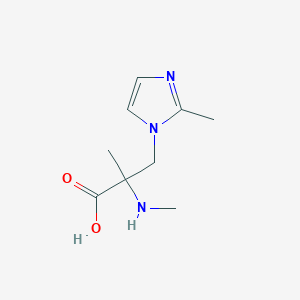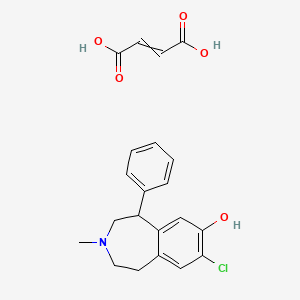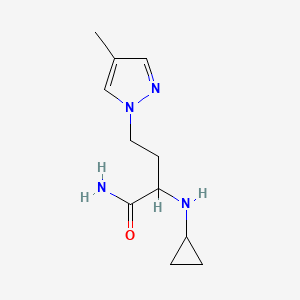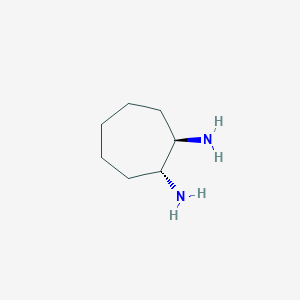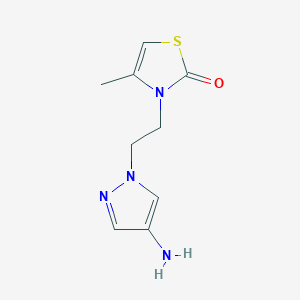
3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and an amino group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methylthiazol-2(3H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Uniqueness
3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is unique due to its combination of pyrazole and thiazole rings, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H12N4OS |
|---|---|
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
3-[2-(4-aminopyrazol-1-yl)ethyl]-4-methyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)3-2-12-5-8(10)4-11-12/h4-6H,2-3,10H2,1H3 |
Clé InChI |
LTBYCIBXKKNOOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=O)N1CCN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}but-2-ynoicacid](/img/structure/B13639737.png)
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

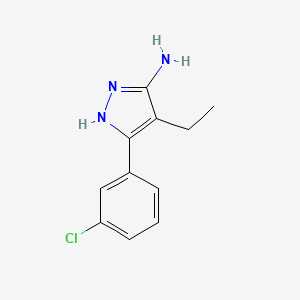
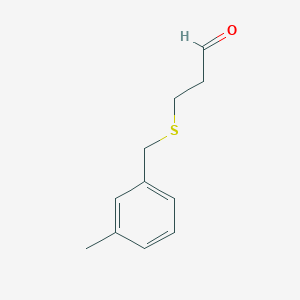
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
